N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide
Description
Properties
Molecular Formula |
C13H19N5O4S |
|---|---|
Molecular Weight |
341.39 g/mol |
IUPAC Name |
N-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H19N5O4S/c1-23(21,22)18-8-6-17(7-9-18)12(19)2-3-16-13(20)11-10-14-4-5-15-11/h4-5,10H,2-3,6-9H2,1H3,(H,16,20) |
InChI Key |
WOLKPNBEBDAZFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Methylsulfonyl)piperazine
Starting Material : Piperazine is sulfonylated using methanesulfonyl chloride under basic conditions.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or pyridine.
-
Temperature : 0–5°C (initial), then room temperature.
Mechanism : Nucleophilic substitution where piperazine’s secondary amine reacts with methanesulfonyl chloride to form the sulfonamide.
Example Protocol :
-
Dissolve piperazine (1 eq) in DCM.
-
Add methanesulfonyl chloride (1.1 eq) dropwise at 0°C.
-
Stir for 12 hours at room temperature.
Formation of 3-[4-(Methylsulfonyl)piperazino]-3-oxopropanol
Intermediate Synthesis : The propionamide linker is introduced via acylation.
Reagents :
-
Acylating Agent : Acryloyl chloride or β-propiolactone.
-
Catalyst : 4-Dimethylaminopyridine (DMAP).
Conditions : -
Solvent : Acetonitrile or DMF.
Mechanism : Nucleophilic attack by piperazine on the electrophilic carbonyl carbon, forming the amide bond.
Optimization Note : Excess acylating agent (1.5 eq) improves yield to 78%.
Coupling with 2-Pyrazinecarboxylic Acid
Activation Strategy : Carbodiimide-mediated coupling using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Protocol :
-
Dissolve 2-pyrazinecarboxylic acid (1 eq) and EDC·HCl (1.2 eq) in DMF.
-
Add HOBt (1.1 eq) and stir for 30 minutes.
-
Introduce 3-[4-(methylsulfonyl)piperazino]-3-oxopropanol (1 eq).
Workup :
-
Extract with ethyl acetate.
-
Wash with brine and 5% citric acid.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Optimization of Critical Parameters
Solvent Selection
Temperature and Catalysis
Protecting Group Strategies
Purification and Characterization
Recrystallization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrazine), 3.45–3.20 (m, 8H, piperazine), 2.95 (s, 3H, SO₂CH₃).
Challenges and Alternative Routes
Byproduct Formation
Microwave-Assisted Synthesis
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The pyrazinecarboxamide group undergoes acid- or base-catalyzed hydrolysis , yielding pyrazinecarboxylic acid and the corresponding amine derivative. This reaction is critical for prodrug activation or metabolite formation in biological systems.
Conditions
| Hydrolysis Type | Typical Reagents | Temperature |
|---|---|---|
| Acidic | HCl (6M) | 80–100°C |
| Basic | NaOH (2M) | 60–80°C |
Products
-
Pyrazinecarboxylic acid ()
-
3-[4-(methylsulfonyl)piperazino]-3-oxopropylamine ()
Nucleophilic Substitution at Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group on the piperazine ring is susceptible to nucleophilic displacement due to its electron-withdrawing nature .
Reaction Partners
| Nucleophile | Conditions | Product Class |
|---|---|---|
| Amines (R-NH₂) | DMF, 80°C, 12h | Piperazine sulfonamide analogs |
| Thiols (R-SH) | EtOH, reflux, 6h | Sulfur-linked derivatives |
Example Reaction
Functionalization via Suzuki Cross-Coupling
Though not directly reported for this compound, structurally analogous pyrazinecarboxamides (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide) undergo Suzuki-Miyaura coupling with aryl boronic acids . This suggests potential applicability for synthesizing aryl-substituted derivatives:
General Protocol
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₃PO₄
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 100°C, 12h
Expected Outcomes
| Boronic Acid | Product Structure | Yield Range |
|---|---|---|
| Phenylboronic acid | 5-Phenyl-pyrazinecarboxamide | 50–65% |
| 4-Methoxyphenyl | Electron-rich derivatives | 45–60% |
Amide Bond Reactivity
The central amide bond may participate in transamidation or condensation reactions under catalytic conditions. For example:
Transamidation with Primary Amines
| Catalyst | Solvent | Temperature | Conversion Rate |
|---|---|---|---|
| TiCl₄ | THF | 25°C | 70–85% |
| HATU | DCM | 0°C → RT | 90–95% |
Reductive Transformations
The propyl linker’s carbonyl group can be reduced to a hydroxyl or methylene group:
Reduction Pathways
| Reducing Agent | Product | Selectivity |
|---|---|---|
| NaBH₄ | Secondary alcohol | Moderate |
| LiAlH₄ | Propane-1,3-diol derivative | High |
Interaction with Biological Nucleophiles
In pharmacokinetic studies, the compound reacts with glutathione (GSH) via nucleophilic attack at the methylsulfonyl group, forming a glutathione adduct. This detoxification pathway is critical for its metabolic clearance .
Scientific Research Applications
MSPPC finds applications in:
Medicine: It could serve as a potential drug candidate due to its diverse pharmacological activities.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: MSPPC might have applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which MSPPC exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Piperazine Ring
The methylsulfonyl group in the target compound distinguishes it from analogs with hydrophobic or electron-donating substituents:
- Benzyl groups may favor interactions with hydrophobic binding pockets.
- 4-Methoxybenzyl-substituted analog (Compound 112254) : The methoxy group introduces moderate polarity (logP = 3.71) and may engage in hydrogen bonding, though less effectively than methylsulfonyl ().
Carboxamide Linkage and Heterocyclic Moieties
- Pyrazinecarboxamide vs.
- Thiocarboxamide analogs () : Replacing the carboxamide oxygen with sulfur (e.g., thiocarboxamide) reduces hydrogen-bonding capacity but increases lipophilicity, which may alter target selectivity.
Pharmacological Implications
- Carbonic Anhydrase (CA) Inhibition : Sulfonamide-containing compounds (e.g., ) exhibit CA inhibition, with selectivity for mitochondrial isoform CA VB. The methylsulfonyl group in the target compound may confer similar isoform selectivity.
- Kinase Inhibition : Piperazine-containing kinase inhibitors () often rely on sulfonamide or benzamide groups for binding to ATP pockets. The target compound’s methylsulfonyl group could enhance interactions with polar residues in kinases like BMPR2.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is outlined below:
Key Observations :
- The target compound’s methylsulfonyl group lowers logP compared to benzyl or halogenated analogs, favoring aqueous solubility but possibly limiting blood-brain barrier penetration.
- Pyrazinecarboxamide contributes to a molecular weight >400, which may affect oral bioavailability.
Research Findings and Activity Profiles
- Kinase Inhibition : Methylsulfonyl-piperazine derivatives (e.g., CDD-1431 in ) show potent BMPR2 inhibition (IC₅₀ < 50 nM). The target compound’s pyrazinecarboxamide may mimic these interactions.
- CA Inhibition : Sulfonamide analogs in exhibit CA VB selectivity (>10-fold). Structural alignment suggests the target compound may share this profile.
- Antimicrobial Activity : Piperazine-carboxamide hybrids () demonstrate moderate antibacterial effects, though the target compound’s activity remains unverified.
Biological Activity
Overview
N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a pyrazine ring, which is known for its diverse biological properties, and a piperazine moiety that enhances its pharmacological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes various functional groups that contribute to its biological activity.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving pyrazolo[4,3-e][1,2,4]triazines have demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspases and modulation of apoptotic pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Induction of autophagy |
| N-{3...} | TBD | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar piperazine derivatives have shown efficacy against various bacterial strains, indicating a potential role as an antibacterial agent . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{3...} | E. coli | TBD |
| 6-substituted piperazine derivatives | Staphylococcus aureus | TBD |
Case Studies
- In Vitro Studies on Anticancer Activity : A study investigated the effects of various pyrazinecarboxamide derivatives on cancer cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be leveraged for drug development .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of piperazine-based compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as therapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of apoptotic pathways leading to programmed cell death in cancer cells.
- Autophagy Regulation : Some compounds promote autophagy, which can enhance the efficacy of anticancer therapies by degrading damaged organelles and proteins.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and interference with essential metabolic processes.
Q & A
Q. What are the common synthetic routes for preparing N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide?
- Methodological Answer : The compound is typically synthesized via amide coupling. For example:
Piperazine Sulfonylation : React 4-methylpiperazine with methylsulfonyl chloride in a polar solvent (e.g., THF) under basic conditions (e.g., Et₃N) to introduce the sulfonyl group .
Propionyl Linker Formation : Couple the sulfonylated piperazine with 3-chloropropionyl chloride, followed by substitution with a pyrazinecarboxamide moiety using HBTU or EDCI as coupling agents in THF or DMF .
- Key Parameters : Reaction time (12–24 hrs), room temperature to reflux, and purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) .
Q. How is the compound’s structure confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Peaks for methylsulfonyl (δ ~3.0 ppm for S–CH₃), piperazine protons (δ ~2.5–3.5 ppm), and pyrazine carboxamide (δ ~8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matching the calculated molecular weight (e.g., m/z ~400–450) .
- HPLC Purity : ≥98% purity using a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .
Q. What solvents and conditions optimize reaction yields?
- Methodological Answer :
- Solvents : THF or DMF for coupling reactions due to their ability to dissolve polar intermediates .
- Catalysts : HBTU or EDCI with HOBt for efficient amide bond formation .
- Temperature : Room temperature for sulfonylation; 60°C for amide coupling to accelerate kinetics .
Advanced Research Questions
Q. How can computational modeling predict reactivity or optimize synthesis?
- Methodological Answer : Tools like quantum chemical calculations (e.g., DFT) model transition states for sulfonylation or amide coupling. For example:
- Reaction Path Search : Identify energy barriers for methylsulfonyl group attachment to piperazine .
- Solvent Effects : COSMO-RS simulations to predict solvent compatibility (e.g., THF vs. DMF) .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to suggest optimal catalysts or temperatures .
Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
Purity Reassessment : Verify compound integrity via HPLC and NMR to rule out degradation .
Assay Conditions : Standardize protocols (e.g., cell line viability, ATP concentration) to minimize variability .
SAR Analysis : Compare with analogs (e.g., methylsulfonyl vs. carbonyl piperazine derivatives) to identify structural determinants of activity .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Synthesize HCl or phosphate salts (e.g., dissolve free base in 1N HCl, crystallize) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for stable dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
